molecular formula C10H8O4 B1609255 7-Hydroxy-4-methoxychromen-2-one CAS No. 65692-17-3

7-Hydroxy-4-methoxychromen-2-one

Cat. No.: B1609255
CAS No.: 65692-17-3
M. Wt: 192.17 g/mol
InChI Key: RZNHAJPLNGBHCA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Classification

The systematic nomenclature of 7-Hydroxy-4-methoxychromen-2-one follows International Union of Pure and Applied Chemistry guidelines, providing an unambiguous chemical identification. The compound's IUPAC name, 7-Hydroxy-4-methoxy-2H-chromen-2-one, reflects its structural composition within the benzopyran family of heterocyclic compounds. Alternative nomenclature includes 2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-, which emphasizes the benzopyran core structure with specific substitution patterns. The Chemical Abstracts Service registry number 65692-17-3 provides a unique identifier for this compound in chemical databases and literature.

The systematic classification places this compound within the coumarin family, specifically as a disubstituted chromen-2-one derivative. The structural framework consists of a fused benzene and pyrone ring system, with the hydroxyl group positioned at the 7-carbon and the methoxy group at the 4-carbon of the coumarin scaffold. This substitution pattern significantly influences the compound's chemical behavior and spectroscopic properties compared to unsubstituted coumarin or other positional isomers.

The molecular formula C10H8O4 indicates the presence of ten carbon atoms, eight hydrogen atoms, and four oxygen atoms, with a monoisotopic mass of 192.042259 atomic mass units. This precise mass determination enables accurate identification through high-resolution mass spectrometry techniques. The compound's classification as a hydroxycoumarin places it within a medicinally relevant subset of coumarin derivatives that exhibit diverse biological activities and synthetic utility.

Properties

CAS No.

65692-17-3

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-hydroxy-4-methoxychromen-2-one

InChI

InChI=1S/C10H8O4/c1-13-8-5-10(12)14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3

InChI Key

RZNHAJPLNGBHCA-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC2=C1C=CC(=C2)O

Canonical SMILES

COC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Acylation Reactions

The 7-hydroxy group undergoes esterification with acyl chlorides or carboxylic acid derivatives. For example:

Reaction TypeConditionsProductYieldReference
Benzoate ester formationPyridine, POCl₃, 4-methoxybenzoic acid8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate63–67%

This reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The methoxy group at position 4 remains unaffected, demonstrating its stability under these conditions .

Multi-Component Reactions (MCRs)

The compound participates in MCRs with dialkyl acetylenedicarboxylates and aldehydes:

Reaction ComponentsCatalyst/ConditionsProductYieldReference
DMAD, 4-nitrobenzaldehydeNEt₃, THF, room temperatureDialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-ene dioate75–85%

The mechanism involves:

  • Deprotonation of the 7-hydroxy group by NEt₃ to form an anion.

  • Michael addition to acetylenedicarboxylates, generating a ketene intermediate.

  • Reaction with aldehydes to form α,β-unsaturated esters .

Cyclization and Heterocycle Formation

The compound forms fused heterocycles via cycloaddition or nucleophilic trapping:

Reaction TypeReagents/ConditionsProductYieldReference
Isoxazoline synthesisNH₂OH·HCl, DMSO, piperidine, reflux8-(5-((4-fluorophenyl)amino)-4-(4-methoxybenzoyl)-4,5-dihydroisoxazole-3-yl)-7-hydroxy-4-methyl-2H-chromen-2-one58–72%

This reaction proceeds via oxime formation followed by cyclization, leveraging the electron-rich coumarin core .

Electrophilic Aromatic Substitution (EAS)

The coumarin core undergoes regioselective substitution:

Reaction TypeReagents/ConditionsProductPositionReference
BrominationBr₂, acetic acid6-bromo-7-hydroxy-4-methoxychromen-2-oneC6

The hydroxyl group at C7 directs electrophiles to the C6 and C8 positions, while the methoxy group at C4 influences para/ortho orientation .

Base-Catalyzed Transformations

The Baker-Venkatraman rearrangement converts ester derivatives to diketones:

Starting MaterialConditionsProductYieldReference
8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-oneKOH, pyridine, 125–130°C1-(2-hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione68%

This involves keto-enol tautomerism and intramolecular acyl transfer .

Through-Space Interactions

C–F···H–C coupling observed in fluorinated derivatives (e.g., 4-(2-fluorophenyl)-7-methoxycoumarin) demonstrates non-covalent interactions affecting NMR profiles .

Key Reaction Trends:

  • Steric and Electronic Effects : The methoxy group at C4 enhances electron density, facilitating electrophilic substitutions at C6/C8.

  • Multi-Functional Reactivity : The 7-hydroxy group acts as a nucleophile in esterifications and MCRs, while the coumarin core participates in cycloadditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The biological activity of coumarins is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Features Source
7-Hydroxy-4-methoxychromen-2-one 7-OH, 4-OCH₃ 192.17 (calc) Hypothesized enhanced electron density
7-Hydroxy-4-methylchromen-2-one 7-OH, 4-CH₃ 176.17 Fluorescent probe, enzyme substrate
6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylchromen-2-one 6-subst, 7-OH, 4-CH₃ 327.34 Antimicrobial potential
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one 5-OH, 7-OCH₃, 4-OCH₃Ph, 6-CH₃ 356.34 Antioxidant, multi-substituted
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 7-OH, 3-OCH₃Ph 282.27 Isoflavone derivative

Key Observations :

  • Solubility : Hydroxyl groups improve water solubility, while methoxy groups increase lipophilicity, affecting bioavailability .
  • Molecular Weight : Bulky substituents (e.g., phenyl groups) increase molecular weight, which may influence membrane permeability .

Pharmacological Activities

Table 2: Bioactivity Comparison
Compound Class Key Activities Mechanism Insights Source
4-Phenylcoumarins (e.g., 7-hydroxy-4-phenylchromen-2-one derivatives) Anti-inflammatory, anticancer, antimicrobial Extracellular protein inhibition
7-Hydroxy-4-methylchromen-2-one Fluorescence-based enzyme assays Acts as a substrate for cytochrome P450
6-Substituted aminocoumarins Antimicrobial (Gram-positive bacteria) Disruption of cell membrane integrity
Multi-methoxy flavones (e.g., 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one) Antioxidant, chelates free radicals High bioavailability (0.55–0.56)

Key Findings :

  • Anti-Inflammatory Activity : 4-Phenyl derivatives exhibit potent anti-inflammatory effects, likely due to steric and electronic interactions with cyclooxygenase (COX) enzymes .
  • Antimicrobial Specificity: Aminocoumarins with substitutions at position 6 show selectivity against Gram-positive bacteria, possibly due to enhanced membrane interaction .
  • Antioxidant Efficiency : Methoxy groups at positions 5 and 7 synergize with hydroxyl groups to improve radical scavenging, as seen in multi-substituted flavones .

Preparation Methods

Alkylation of 7-Hydroxy-4-methylchromen-2-one

One of the key approaches to prepare 7-hydroxy-4-methoxychromen-2-one involves alkylation of the phenolic hydroxyl group at position 7 of 4-methylchromen-2-one derivatives. For example, 6-acetyl-7-hydroxy-4-methylchromen-2-one can be alkylated using dibromobutane in the presence of potassium iodide and potassium carbonate in acetonitrile solvent. This reaction proceeds under mild conditions and leads to the formation of 7-(4-bromobutoxy)-4-methylchromen-2-one intermediates, which can be further functionalized to yield the methoxy derivative through nucleophilic substitution reactions.

  • Reaction conditions: Acetonitrile solvent, potassium iodide and potassium carbonate as bases, room temperature or mild heating.
  • Yield range: 31–95% depending on subsequent steps and purification.
  • Purification: Column chromatography (silica gel, CHCl3:MeOH 100:1) and recrystallization.

This method benefits from microwave irradiation to enhance yield and reduce reaction time significantly.

Base-Catalyzed Baker-Venkatraman Transformation

Another preparation strategy involves the base-catalyzed Baker-Venkatraman Transformation (BVT), which is used to synthesize coumarin derivatives with substituted aromatic rings. In this method, an acetylated chromen-2-one derivative (e.g., 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate) is dissolved in dry pyridine and treated with pulverized potassium hydroxide at elevated temperatures (125–130°C) for several hours. After acidification with dilute hydrochloric acid, the product is isolated by filtration and purified by washing and crystallization.

  • Reaction conditions: Dry pyridine, KOH, 125–130°C, 5–6 hours.
  • Workup: Acidification with ice-cold HCl (1:1), washing with sodium carbonate (10%), recrystallization from ethanol-water.
  • Yield: Approximately 66% for related derivatives.
  • Physical characteristics: Pale yellow needles, melting point around 150°C.

This method is efficient for introducing hydroxy and methoxy substituents on the chromen-2-one core.

This method allows the introduction of various benzoyl substituents, including methoxybenzoyl groups, enabling structural diversification.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Method Notable Features
Alkylation with dibromobutane 6-acetyl-7-hydroxy-4-methylchromen-2-one Dibromobutane, K2CO3, KI, acetonitrile, microwave 31–95 Column chromatography, recrystallization Microwave-assisted, high yield, fast
Base-Catalyzed Baker-Venkatraman 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate KOH, dry pyridine, 125–130°C, acidification ~66 Washing, recrystallization High temperature, base-catalyzed rearrangement
Esterification with benzoyl chloride 7-hydroxy-4-methyl coumarin Benzoyl chloride, triethylamine, CH2Cl2, 0°C to RT High Recrystallization Mild conditions, versatile for derivatives

Detailed Research Findings and Observations

  • Microwave irradiation significantly improves reaction rates and yields in alkylation steps, reducing synthesis time from hours to minutes without compromising product purity.

  • Base-catalyzed transformations such as BVT provide an effective route to introduce hydroxy and methoxy groups on the chromen-2-one ring, but require careful temperature control and workup to avoid side reactions.

  • Esterification reactions are straightforward and versatile, allowing for the introduction of various acyl groups on the 7-hydroxy position, which can be tailored for specific biological activities.

  • Purification techniques such as recrystallization from ethanol or ethanol-water mixtures and column chromatography are essential for obtaining high-purity this compound.

  • Characterization methods including IR spectroscopy, ^1H NMR, ^13C NMR, elemental analysis, and X-ray crystallography are routinely employed to confirm the structure and purity of the synthesized compounds.

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
ProtectionK₂CO₃, DMF, 80°C7298%
DeprotectionHCl/dioxane, RT6895%

Q. Table 2. Toxicity Data Reconciliation

StudyModelLD₅₀ (mg/kg)Key MetabolitesReference
ARat (oral)2007-O-glucuronide
BMouse (IV)350Unmodified parent

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